molecular formula C17H21NO4 B2609489 (E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid CAS No. 2361658-51-5

(E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid

Cat. No.: B2609489
CAS No.: 2361658-51-5
M. Wt: 303.358
InChI Key: SPVLFSGJLVGOPV-CMDGGOBGSA-N
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Description

(E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid is a potent and selective small molecule antagonist of the integrins α4β1 (VLA-4) and α4β7. Its primary research value lies in its ability to selectively block the interaction between these integrins and their cognate ligands, such as VCAM-1 and MAdCAM-1, which are critical for leukocyte adhesion and trafficking. This mechanism makes it an invaluable pharmacological tool for investigating the role of α4-integrin signaling in physiological and pathological processes, particularly in the context of inflammatory and autoimmune diseases. Researchers utilize this compound in vitro and in vivo to dissect the pathways involved in conditions like multiple sclerosis, asthma, and inflammatory bowel disease (IBD), providing crucial insights for the development of novel anti-inflammatory therapeutics. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen enhances the compound's stability and cell permeability, facilitating its application in complex biological assays. By potently inhibiting lymphocyte migration and activation, this compound serves as a key reference standard in studies aiming to validate α4 integrins as a therapeutic target.

Properties

IUPAC Name

(E)-3-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-17(2,3)22-16(21)18-10-13(11-18)14-7-5-4-6-12(14)8-9-15(19)20/h4-9,13H,10-11H2,1-3H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVLFSGJLVGOPV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC=C2C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC=C2/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid, commonly referred to as a derivative of azetidine, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H19NO4
Molar Mass273.32 g/mol
Density1.323 g/cm³ (predicted)
pKa3.76 (predicted)
Storage Conditions2-8 °C

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the azetidine ring and subsequent functionalization. The process can be optimized for yield and purity using various organic synthesis techniques.

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, demonstrating their potential as therapeutic agents in treating infections .

Inhibition Studies

Inhibitory assays have been conducted to evaluate the compound's effectiveness against specific enzymes. For example, it has been noted for its inhibitory action on certain carbonic anhydrase isoforms, which are crucial in various physiological processes and disease states . The compound exhibits low nanomolar inhibitory activity, indicating a strong potential for pharmacological applications.

Case Studies

A notable case study explored the effects of azetidine derivatives on cancer cell lines. The research highlighted that the compound could induce apoptosis in specific cancer types, suggesting its role as an anticancer agent. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased cell death in malignant cells.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound binds to active sites on target enzymes, inhibiting their function.
  • Cellular Uptake : Enhanced permeability through cellular membranes allows for effective concentration within target cells.
  • Apoptotic Pathway Activation : Induction of specific signaling pathways that lead to programmed cell death in cancerous cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

To contextualize the properties of (E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid, we compare it with structurally related prop-2-enoic acid derivatives:

Compound Name Key Structural Features Biological/Physicochemical Notes Source/Reference
(E)-3-(3-Methylphenyl)-2-(1-phenylvinyl)prop-2-enoic acid [(E)-3g] 3-Methylphenyl substituent; 1-phenylvinyl group at C2 Enhanced π-π stacking potential due to aromatic substituents; moderate logP (~2.8)
(2E)-3-Phenylprop-2-enoic acid Simple phenyl substituent at C3; no heterocyclic groups Lower molecular weight (148.16 g/mol); higher aqueous solubility (logP ~1.5)
(E)-3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid Alkoxy-substituted phenyl ring; no nitrogen heterocycles Improved metabolic stability due to ether linkages; logP ~3.2
This compound (Target) Boc-protected azetidine at C2-phenyl; rigid (E)-configured double bond High steric hindrance; logP ~3.5 (predicted); potential for targeted enzyme inhibition

Key Differences and Implications

Substituent Complexity: The target compound’s azetidine-Boc group introduces steric bulk and hydrogen-bonding capacity absent in simpler analogues like (2E)-3-phenylprop-2-enoic acid. This may enhance receptor binding specificity but reduce membrane permeability compared to less polar derivatives .

Electronic Effects :

  • The electron-withdrawing Boc group on the azetidine ring may reduce the electron density of the phenyl ring, altering π-π interactions relative to compounds with electron-donating substituents (e.g., methoxy groups) .

Metabolic Stability: The Boc group is susceptible to enzymatic cleavage under acidic conditions, which may limit the compound’s in vivo half-life compared to non-protected analogues. However, this feature could be exploited for prodrug strategies .

Synthetic Accessibility: The azetidine ring introduces synthetic challenges, such as ring strain and regioselective functionalization, which are less pronounced in analogues with five- or six-membered heterocycles .

Q & A

Q. Critical Factors :

  • Temperature : Elevated temperatures (>80°C) in coupling steps improve reaction rates but may degrade sensitive functional groups.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling require rigorous exclusion of oxygen to prevent deactivation.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may complicate purification.

Typical Yield Range : 40–60% after purification, with losses attributed to steric hindrance from the Boc group .

Advanced: How can computational modeling optimize the stereochemical configuration of this compound during synthesis?

Answer:
Density Functional Theory (DFT) calculations and molecular docking are used to predict:

  • Transition States : Energy barriers for stereochemical outcomes in coupling reactions (e.g., E/Z selectivity in propenoic acid formation) .
  • Intermolecular Interactions : Hydrogen bonding between the Boc-protected azetidine and phenylacrylic acid precursors, which dictates regioselectivity .

Q. Methodology :

Use software like Gaussian or ORCA to model reaction pathways.

Validate predictions with experimental NMR coupling constants (e.g., 3JHH^3J_{H-H} for E/Z isomers) .

Example : DFT studies on similar phenylpropenoic acids showed that electron-withdrawing substituents on the phenyl ring stabilize the (E)-isomer by 2–3 kcal/mol .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR :
    • 1H^1H NMR: Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 5.8–6.5 ppm (vinyl protons) confirm the propenoic acid moiety .
    • 13C^13C NMR: Carboxylic acid carbonyl at ~170 ppm and Boc carbonyl at ~155 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion [M-H]⁻ at m/z 346.142 (calculated for C₁₈H₂₁NO₅) .
  • IR Spectroscopy : Stretching bands at 1700–1720 cm⁻¹ (C=O of acid and carbamate) .

Advanced: How do conflicting bioactivity data arise in studies of this compound, and how can they be resolved?

Answer:
Common Sources of Contradiction :

  • Solubility Variability : The carboxylic acid group’s pH-dependent ionization affects cellular uptake in assays (e.g., IC₅₀ varies by 10-fold between pH 6.5 and 7.4) .
  • Metabolic Instability : Esterase-mediated cleavage of the Boc group in vivo may generate inactive metabolites .

Q. Resolution Strategies :

Standardize assay conditions (pH, serum protein content).

Use LC-MS to monitor compound stability during experiments .

Example : A 2025 study on similar Boc-protected azetidines reported a 50% loss of parent compound in plasma after 2 hours .

Advanced: What methodologies assess the environmental stability and degradation pathways of this compound?

Answer:

  • Hydrolytic Degradation :
    • Conduct accelerated stability studies at pH 3–9 and 40°C.
    • Major degradation products include azetidine-3-carboxylic acid and tert-butanol .
  • Photolytic Stability : Use UV-Vis spectroscopy to monitor λmax shifts under UV light (e.g., 254 nm) .

Q. Validation Parameters :

  • Precision (CV < 15%), accuracy (85–115%), and matrix effect (<20%) .

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